molecular formula C5H11NO2S B3330726 L-Methionine-methyl-13C,methyl-d3 CAS No. 73488-65-0

L-Methionine-methyl-13C,methyl-d3

Cat. No.: B3330726
CAS No.: 73488-65-0
M. Wt: 153.23 g/mol
InChI Key: FFEARJCKVFRZRR-ZIHWZSJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Methionine-methyl-13C,methyl-d3 is a sulfur-containing amino acid that is isotopically labeled with carbon-13 and deuterium. This compound is commonly used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties that allow for detailed molecular studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionine-methyl-13C,methyl-d3 involves the incorporation of isotopic labels into the methionine moleculeThe reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopic labels at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Methionine-methyl-13C,methyl-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted methionine derivatives. These products are often used in further studies to understand the biochemical pathways and mechanisms involving methionine .

Scientific Research Applications

L-Methionine-methyl-13C,methyl-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Methionine-methyl-13C,methyl-d3 involves its incorporation into proteins and other biomolecules. The isotopic labels allow for detailed studies of the molecular interactions and pathways involving methionine. The compound targets specific enzymes and pathways involved in methionine metabolism, providing insights into its role in various biological processes .

Comparison with Similar Compounds

L-Methionine-methyl-13C,methyl-d3 is unique due to its dual isotopic labeling with carbon-13 and deuterium. This makes it particularly useful for detailed molecular studies compared to other similar compounds such as:

These similar compounds are also used in scientific research but may not provide the same level of detail as this compound due to the lack of dual labeling.

Properties

IUPAC Name

(2S)-2-amino-4-(trideuterio(113C)methylsulfanyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-ZIHWZSJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])SCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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